![molecular formula C21H28O B14723099 [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl- CAS No. 6257-37-0](/img/structure/B14723099.png)
[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with hydroxyl and methyl groups, as well as tert-butyl substituents, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the tert-butyl groups onto the biphenyl core. Subsequent steps may involve hydroxylation and methylation to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Halogenation or nitration can occur at specific positions on the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.
Biology
The compound’s biological applications include its use as a model compound for studying enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the effects of bulky substituents on biological activity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of hydroxyl and tert-butyl groups can influence the compound’s pharmacokinetics and pharmacodynamics.
Industry
Industrially, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-4-ol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl): Similar but without the methyl group, affecting its reactivity and applications.
[1,1’-Biphenyl]-4-ol, 3’-methyl-: Lacks the tert-butyl groups, leading to different steric and electronic effects.
Uniqueness
The presence of both tert-butyl and methyl groups in [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- makes it unique in terms of its steric hindrance and electronic properties
特性
CAS番号 |
6257-37-0 |
|---|---|
分子式 |
C21H28O |
分子量 |
296.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(3-methylphenyl)phenol |
InChI |
InChI=1S/C21H28O/c1-14-9-8-10-15(11-14)16-12-17(20(2,3)4)19(22)18(13-16)21(5,6)7/h8-13,22H,1-7H3 |
InChIキー |
ZHBLYUDFLCJLJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


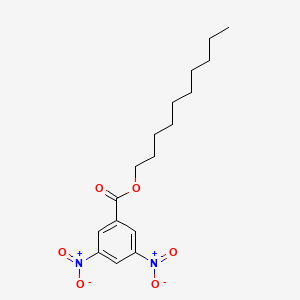
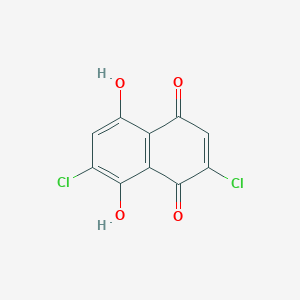

![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)

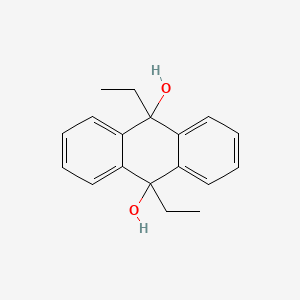
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
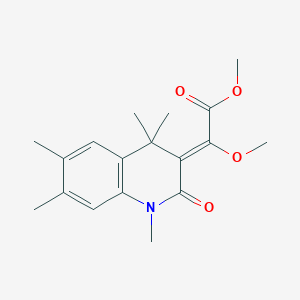

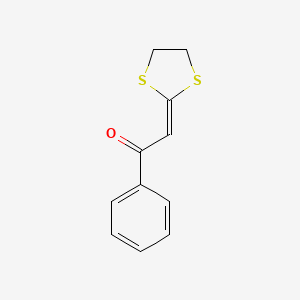
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
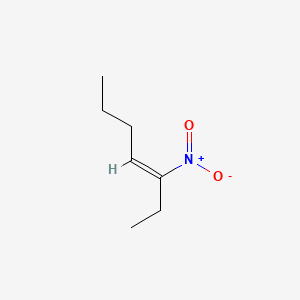
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

